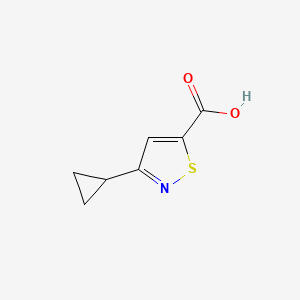
3-Cyclopropylisothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylisothiazole-5-carboxylic acid: is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isothiazole derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: 3-Cyclopropylisothiazole-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Cyclopropylisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Cyclopropylisoxazole-5-carboxylic acid
- 3-Cyclopropylthiazole-5-carboxylic acid
- 3-Cyclopropylpyrazole-5-carboxylic acid
Comparison: 3-Cyclopropylisothiazole-5-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, such as 3-Cyclopropylisoxazole-5-carboxylic acid (which contains an oxygen atom instead of sulfur), it may exhibit different reactivity and biological activity. The sulfur atom in the isothiazole ring can participate in unique interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
KOESEZBANWMYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


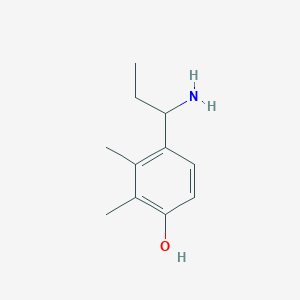
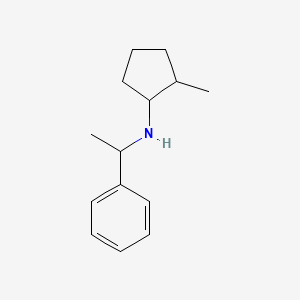
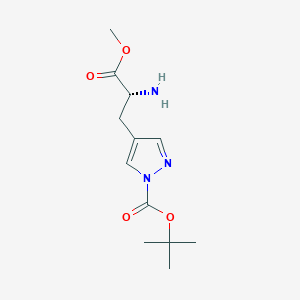

![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
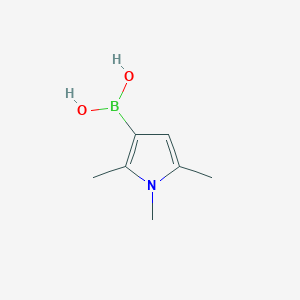
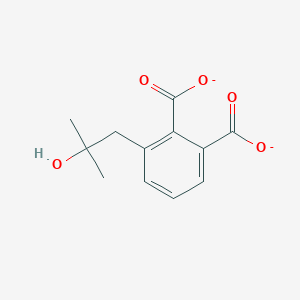
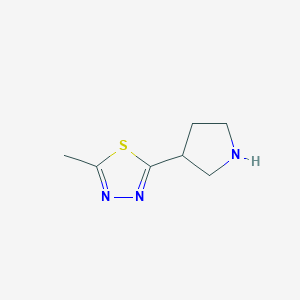
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)

